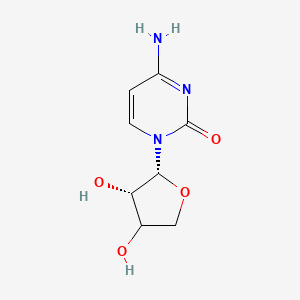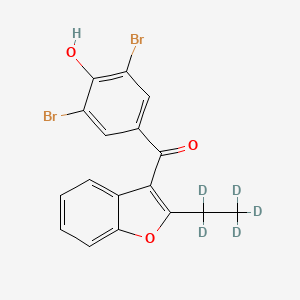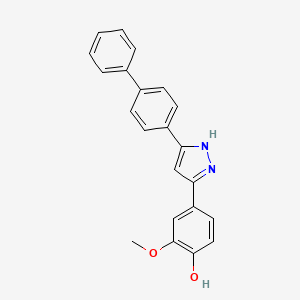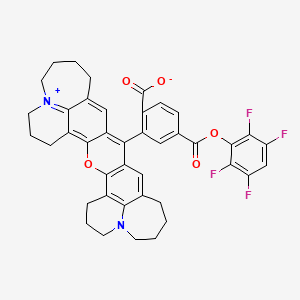
Spermidine-13C4 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spermidine-13C4 (hydrochloride) is a 13C-labeled version of spermidine trihydrochloride. Spermidine is a naturally occurring polyamine that plays a crucial role in cellular processes, including cell growth, differentiation, and apoptosis. The 13C labeling allows for the tracking and quantification of spermidine in various biological and chemical studies .
准备方法
Synthetic Routes and Reaction Conditions
Spermidine-13C4 (hydrochloride) can be synthesized using a whole-cell biocatalytic method. This involves the co-expression of homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase in an engineered Escherichia coli system. The process includes an NADPH self-sufficient cycle, optimizing temperature, catalyst-to-substrate ratio, and the amount of NADP+ to achieve high yields .
Industrial Production Methods
Industrial production of spermidine-13C4 (hydrochloride) typically involves solid-phase synthetic strategies. This method uses polystyrene support and involves steps like nitration, Gabriel’s phthalimide synthesis, and photolytic cleavage to obtain high-purity spermidine .
化学反应分析
Types of Reactions
Spermidine-13C4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spermidine-13C4 (hydrochloride) can lead to the formation of various oxidized polyamines, while reduction can yield reduced forms of spermidine .
科学研究应用
Spermidine-13C4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies and for quantifying polyamine levels.
Biology: Helps in studying cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential in treating age-related diseases, neurodegenerative disorders, and cancer.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various industrial processes
作用机制
Spermidine-13C4 (hydrochloride) exerts its effects by maintaining cell membrane stability, increasing antioxidant enzyme activities, and improving photosystem II and relevant gene expression. It significantly decreases the levels of reactive oxygen species like hydrogen peroxide and superoxide anions . The molecular targets include various enzymes and receptors involved in cellular metabolism and signaling pathways .
相似化合物的比较
Similar Compounds
Spermidine (trihydrochloride): The non-labeled version of spermidine-13C4 (hydrochloride).
Spermine: Another polyamine with similar biological functions.
Putrescine: A precursor in the biosynthesis of spermidine and spermine.
Uniqueness
Spermidine-13C4 (hydrochloride) is unique due to its 13C labeling, which allows for precise tracking and quantification in various studies. This makes it particularly valuable in research applications where understanding the dynamics of polyamine metabolism is crucial .
属性
分子式 |
C7H22Cl3N3 |
|---|---|
分子量 |
257.60 g/mol |
IUPAC 名称 |
N'-(3-aminopropyl)(1,2,3-13C3)butane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1;;; |
InChI 键 |
LCNBIHVSOPXFMR-JIIOPCBNSA-N |
手性 SMILES |
C(CN)CNC[13CH2][13CH2][13CH2]N.Cl.Cl.Cl |
规范 SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)











